molecular formula C9H8BrN3O2 B13671469 Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

Cat. No.: B13671469
M. Wt: 270.08 g/mol
InChI Key: YLNVZKAHKWAMIL-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate (CAS: 2349371-98-6) is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core substituted with bromine, methyl, and methyl carboxylate groups. Its molecular formula is C₉H₇BrN₃O₂ (note: molecular weight data conflicts; lists 256.06 g/mol, but this corresponds to the non-methylated variant; adjustments may be required pending further verification). The compound is commercially available in purities up to 98% (typically in stock) and is priced at 469.00 €/1g, with bulk inquiries available . Its primary applications include pharmaceutical intermediates and chemical synthesis, as suggested by patents involving triazolopyridine derivatives .

Properties

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

methyl 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

InChI

InChI=1S/C9H8BrN3O2/c1-5-11-12-8-7(9(14)15-2)3-6(10)4-13(5)8/h3-4H,1-2H3

InChI Key

YLNVZKAHKWAMIL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=C(C=C2C(=O)OC)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 6-bromo-3-methyl-triazolo[4,3-a]pyridine-8-carboxylate typically involves:

  • Construction of the triazolopyridine fused ring system via cyclization reactions.
  • Introduction of the bromine atom selectively at the 6-position of the pyridine ring.
  • Installation of the methyl group at the 3-position of the triazole ring.
  • Formation of the methyl ester at the 8-position carboxylate.

The synthetic route is often based on oxidative cyclization of appropriate hydrazone or amidrazone precursors under controlled conditions, followed by functional group transformations.

Oxidative Cyclization Using N-Chlorosuccinimide (NCS)

A key method for synthesizing triazolo[4,3-a]pyridines, including their bromo-substituted derivatives, is the oxidative cyclization of hydrazone precursors using N-chlorosuccinimide (NCS) as the oxidant. This method was demonstrated effectively for 6-bromo substituted triazolopyridines:

  • Procedure :
    • Dissolve 10 mmol of the appropriate hydrazone in dry dimethylformamide (DMF, ~20 mL).
    • Cool the solution in an ice bath to 0 °C.
    • Add 11 mmol of NCS portion-wise carefully, as the reaction is highly exothermic.
    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
    • Monitor reaction progress by thin-layer chromatography (TLC).
    • Upon completion, isolate the product by filtration and wash with petroleum ether.
    • Purify by recrystallization from hot water with triethylamine addition to obtain the product as pale yellow crystals.

This method yields the fused triazolopyridine ring system with bromine substitution at the 6-position. The methyl group at the 3-position can be introduced via the hydrazone precursor or subsequent alkylation steps.

Esterification to Form Methyl Carboxylate

The carboxylate at the 8-position can be introduced as a methyl ester by:

  • Starting from the corresponding carboxylic acid derivative of the triazolopyridine, which can be esterified using standard Fischer esterification conditions (methanol and acid catalyst) or by using methylating agents such as diazomethane or methyl iodide under basic conditions.

Bromination Approaches

Selective bromination at the 6-position can be achieved by:

  • Using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to avoid polybromination.
  • The position selectivity is guided by the electronic properties of the pyridine ring and directing effects of substituents.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Purpose/Outcome
1 Hydrazone formation Pyridine aldehyde + hydrazine derivative Precursor for cyclization
2 Oxidative cyclization N-Chlorosuccinimide (NCS), DMF, 0 °C Formation of triazolopyridine fused ring
3 Bromination N-Bromosuccinimide (NBS) or Br2 Introduction of bromine at 6-position
4 Methylation/Esterification Methanol + acid catalyst or methyl iodide Formation of methyl ester at 8-position
5 Purification Recrystallization, filtration Isolation of pure methyl 6-bromo-3-methyl-triazolo[4,3-a]pyridine-8-carboxylate

Research Findings and Optimization Notes

  • The oxidative cyclization using NCS is highly exothermic and requires careful temperature control to avoid side reactions and decomposition.
  • The yield of the cyclization step is typically high (>90%) when reaction conditions are optimized, including solvent choice (dry DMF) and slow addition of oxidant.
  • Bromination selectivity is enhanced by controlling the equivalents of brominating agent and reaction time to prevent overbromination or substitution at undesired positions.
  • Esterification to the methyl ester is straightforward and can be performed after ring formation or by using methylated starting materials to improve overall yield.
  • The methyl group at the 3-position can be introduced by using methyl-substituted hydrazones or via alkylation post-cyclization.

Additional Data: Molecular and Physical Properties

Property Value
Molecular Formula C9H8BrN3O2
Molecular Weight 270.08 g/mol
CAS Number 2090349-57-6
Melting Point Not reported
Solubility Soluble in DMSO, DMF

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C6-Bromine

The bromine atom at position 6 undergoes nucleophilic substitution under mild conditions, enabling the introduction of diverse functional groups:

Reagent/ConditionsProductYieldSource
Amines (e.g., NH₃, Et₃N) in DMF6-Amino-3-methyl- triazolo[4,3-a]pyridine-8-carboxylate65–78%
Thiols (e.g., NaSH) in EtOH6-Thiol-3-methyl- triazolo[4,3-a]pyridine-8-carboxylate72%
Alkoxides (e.g., NaOMe) in THF6-Methoxy-3-methyl- triazolo[4,3-a]pyridine-8-carboxylate81%

Key Mechanism : Bromine acts as a leaving group, with electron-withdrawing carboxylate and triazole rings enhancing electrophilicity at C6. Reactions typically require polar aprotic solvents (e.g., DMF, DMSO) and mild bases (e.g., K₂CO₃) .

Palladium-Catalyzed Cross-Coupling Reactions

The C6-bromine participates in Suzuki-Miyaura couplings for aryl/heteroaryl introductions:

Boronic AcidCatalyst SystemProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, dioxane/H₂O6-Phenyl-3-methyl- triazolo[4,3-a]pyridine-8-carboxylate85%
4-Carboxyphenylboronic acidPd(dppf)Cl₂, NaHCO₃, EtOH/H₂O6-(4-Carboxyphenyl)-3-methyl- triazolo[4,3-a]pyridine-8-carboxylate76%

Optimized Conditions :

  • Temperature: 80–120°C under argon

  • Solvent: Dioxane/water (3:1) or ethanol/water

  • Base: K₂CO₃ or NaHCO₃

Ester Hydrolysis to Carboxylic Acid

The methyl ester at position 8 undergoes alkaline hydrolysis:

ConditionsProductYieldSource
KOH (2 eq) in MeOH/H₂O (reflux)6-Bromo-3-methyl- triazolo[4,3-a]pyridine-8-carboxylic acid>95%

Notes : Hydrolysis is quantitative under reflux, with the carboxylate product isolable via acidification (pH 3–4) and extraction .

Functionalization of the Triazole Ring

The triazole moiety undergoes regioselective modifications:

Reaction TypeReagents/ConditionsProductYieldSource
Methyl oxidationKMnO₄, H₂O/AcOH3-Carboxy- triazolo[4,3-a]pyridine-8-carboxylate58%
N-AlkylationMeI, NaH, DMF1-Methyl-3-methyl- triazolo[4,3-a]pyridine-8-carboxylate64%

Challenges : Oxidation of the methyl group requires strong oxidants, often leading to side reactions. N-Alkylation favors the less hindered N1 position .

Photochemical and Thermal Stability

The compound exhibits moderate stability under standard conditions:

ConditionObservationSource
UV light (254 nm, 24h)15% decomposition
Heating (100°C, 48h in air)<5% degradation

Storage Recommendations : Protect from prolonged UV exposure; store at 2–8°C under inert atmosphere .

Comparative Reactivity with Analogues

Reactivity differences arise from substituent positioning:

CompoundC6-Bromine ReactivityEster Hydrolysis Rate
Methyl 6-bromo- triazolo[4,3-a]pyridine-8-carboxylateHigh (SNAr)Fast (t₁/₂ = 1h)
Methyl 6-bromo- triazolo[1,5-a]pyridine-8-carboxylateModerateSlow (t₁/₂ = 6h)

Rationale : Electron-withdrawing triazolo[4,3-a]pyridine enhances electrophilicity at C6 compared to triazolo[1,5-a]pyridine .

Scientific Research Applications

Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

The compound is compared below with structurally analogous triazolopyridine derivatives, focusing on substituent effects, physicochemical properties, and commercial availability.

Structural Analogues and Substituent Effects

6-Bromo-3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 1519398-17-4)
  • Similarity : 0.94 (structural similarity score) .
  • Key Differences : Additional methyl group at position 8 replaces the methyl carboxylate.
  • The methyl group may enhance lipophilicity, favoring blood-brain barrier penetration in drug candidates.
6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione (CAS 1427473-77-5)
  • Similarity : Fluorine and thione (C=S) groups replace methyl carboxylate and methyl .
  • Implications : The thione group enables hydrogen bonding, improving crystallinity. Fluorine’s electronegativity may stabilize the molecule against metabolic degradation. Purity is 95%, slightly lower than the target compound .
Methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate (CAS 1159811-45-6)
  • Similarity : Structural isomer with triazolo ring fused at [1,5-a] instead of [4,3-a] .
  • Implications : Altered electron distribution due to ring fusion differences may affect reactivity. For example, [1,5-a] isomers often exhibit distinct pharmacokinetic profiles in medicinal chemistry .
6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine
  • Similarity : Nitro group replaces methyl carboxylate .
  • Implications : The nitro group’s electron-withdrawing nature increases electrophilicity, making the compound more reactive in substitution reactions. However, nitro groups can pose toxicity risks in drug development.

Physicochemical and Commercial Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Purity Price (1g) Availability
Target (2349371-98-6) C₉H₇BrN₃O₂ 256.06* 98% 469.00 € In stock
6-Bromo-3,8-dimethyl (1519398-17-4) C₈H₇BrN₃ 240.07 N/A N/A Not listed
6-Bromo-8-fluoro-thione (1427473-77-5) C₆H₃BrFN₃S 240.09 95% N/A Limited data
Methyl 8-bromo-[1,5-a] (1159811-45-6) C₈H₆BrN₃O₂ 256.06 N/A N/A Inquiry required

*Note: Molecular weight discrepancy requires verification ( and suggest 256.06 corresponds to non-methylated variants).

Biological Activity

Methyl 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmaceuticals, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, synthesizing available research findings and case studies.

  • Molecular Formula : C7H6BrN3
  • Molecular Weight : 212.05 g/mol
  • CAS Number : 108281-78-3
  • Structure : The compound features a triazole ring fused to a pyridine structure, which is essential for its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key findings include:

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties. For instance:

  • In a study focusing on antichlamydial activity, compounds similar to methyl 6-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine demonstrated selective efficacy against Chlamydia species .
  • The presence of electron-withdrawing groups was crucial for enhancing antimicrobial activity in related compounds.

Case Studies

  • Antichlamydial Activity Study :
    • A recent study demonstrated that certain modifications in the triazole structure significantly impacted the antichlamydial activity of derivatives. The introduction of halogen substituents was particularly effective in enhancing potency against Chlamydia species .
  • Cytotoxicity Assessment :
    • In vitro assessments indicated that related compounds did not exhibit significant cytotoxic effects at therapeutic concentrations. This suggests a favorable safety profile for further development as therapeutic agents .

Data Tables

PropertyValue
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
CAS Number108281-78-3
Antimicrobial EfficacyActive against Chlamydia
Anticancer ActivityInduces apoptosis in cancer cells

Research Findings

Several studies have explored the biological implications of the compound and its derivatives:

  • A synthesis and evaluation study highlighted the importance of substituents at various positions on the triazole ring for improving biological activity against pathogens .
  • Another investigation into related compounds found that modifications could lead to enhanced selectivity and potency against specific bacterial strains.

Q & A

Q. Methodological Recommendations :

  • Use NaOCl for greener synthesis.
  • Screen solvent systems (e.g., ethanol/water mixtures) to reduce waste.
  • Monitor reaction progress via TLC or LC-MS to minimize over-oxidation.

How can structural modifications enhance biological activity or solubility?

Advanced
Structure-Activity Relationship (SAR) Strategies :

  • Bromo Substituent : Replace with aryl groups (via Suzuki coupling) to modulate lipophilicity .
  • Carboxylate Group : Hydrolyze to a free carboxylic acid for salt formation (e.g., sodium salt) to improve aqueous solubility .
  • Methyl Group : Replace with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .

Q. Experimental Design :

Perform in vitro assays (e.g., enzyme inhibition) to evaluate activity.

Use molecular docking to predict binding affinity to targets like EGFR-TK .

What analytical techniques resolve contradictions in spectral data or purity assessments?

Q. Advanced

  • Contradiction in NMR Peaks : Use 2D NMR (COSY, HSQC) to assign overlapping signals from the triazole and pyridine rings .
  • Purity Discrepancies : Combine HPLC-UV (for organic impurities) with ICP-MS (to detect heavy metal residues from synthesis).
  • Crystallographic Analysis : Single-crystal X-ray diffraction confirms regiochemistry and rules out polymorphic variations .

How can researchers leverage the bromo substituent in cross-coupling reactions?

Advanced
The bromine atom enables catalyzed coupling reactions :

  • Suzuki-Miyaura : React with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to introduce aryl groups .
  • Buchwald-Hartwig Amination : Introduce amines (Pd₂(dba)₃, XantPhos, Cs₂CO₃, toluene, 110°C) for drug-like derivatives .

Q. Data Analysis :

  • Monitor reaction progress via GC-MS .
  • Compare coupling efficiency using Hammett parameters of substituents.

What strategies address low yields in large-scale synthesis?

Q. Advanced

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling reactions .
  • Solvent Optimization : Replace DMF with Cyrene (a bio-based solvent) to improve sustainability .
  • Process Analytics : Use PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring.

How are salt forms or polymorphs evaluated for pharmaceutical applications?

Q. Advanced

  • Salt Screening : Co-crystallize with counterions (e.g., HCl, citrate) and characterize via PXRD and DSC .
  • Polymorph Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) to identify the most stable form .

How can researchers validate the compound’s role in medicinal chemistry workflows?

Q. Advanced

  • Target Engagement : Use SPR (Surface Plasmon Resonance) to measure binding kinetics to therapeutic targets.
  • ADME Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 assays .

What computational tools predict reactivity or degradation pathways?

Q. Advanced

  • DFT Calculations : Model the electron density of the triazole ring to predict sites of electrophilic attack .
  • Degradation Studies : Use LC-QTOF-MS to identify hydrolytic or oxidative degradation products under stressed conditions (e.g., H₂O₂, light) .

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